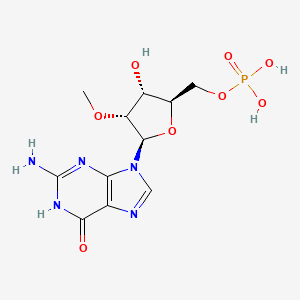
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Overview
Description
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one, also known as 2A8HMDHP, is a purine derivative that is of great interest to the scientific community due to its potential applications in research, medicine, and biochemistry. This compound has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one has been found to act as a competitive inhibitor of the enzyme adenylate cyclase. This enzyme is responsible for the production of cyclic AMP (cAMP), which is an important signaling molecule in the body. When this compound binds to adenylate cyclase, it prevents the enzyme from producing cAMP. This inhibition of cAMP production can lead to a variety of physiological effects, depending on the tissue in which it is acting.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the production of cAMP, which can lead to a variety of effects, including an increase in the production of certain hormones, such as epinephrine and glucagon. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as phosphodiesterase, which can lead to an increase in the production of certain neurotransmitters, such as dopamine and serotonin. Furthermore, this compound has been found to increase the production of certain proteins, such as cyclic nucleotide-gated channels, which can lead to an increase in the activity of certain ion channels, such as potassium channels.
Advantages and Limitations for Lab Experiments
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one has a number of advantages and limitations for laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is non-toxic and has a low boiling point, making it easier to handle and store. Furthermore, this compound is stable and can be stored for long periods of time without degradation.
However, there are also some limitations to using this compound in laboratory experiments. One limitation is that this compound has a relatively short half-life, meaning that it can quickly become inactive over time. Additionally, this compound has a relatively low solubility in water, making it difficult to use in certain experiments. Finally, this compound has a low affinity for certain enzymes, meaning that it may not be effective in certain experiments.
Future Directions
The potential applications of 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one are vast and there are many future directions for research. One possible direction is to investigate the effects of this compound on other enzymes and proteins, such as those involved in the immune system. Additionally, further research could be conducted to investigate the effects of this compound on other signaling molecules, such as cyclic guanosine monophosphate (cGMP). Furthermore, further research could be conducted to investigate the effects of this compound on other cells, such as cancer cells. Finally, further research could be conducted to investigate the effects of this compound on other physiological systems, such as the endocrine system.
Scientific Research Applications
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one has a variety of potential applications in the scientific research field. This compound has been used to study the structure and function of enzymes, as well as to investigate the mechanisms of drug action. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as to study the effects of drugs on the nervous system. Furthermore, this compound has been used to study the effects of antibiotics on bacteria and to study the effects of hormones on the body.
properties
IUPAC Name |
2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-2(1-12)9-4/h12H,1H2,(H4,7,8,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIUVAGMIHZSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628570 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21613-86-5 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)







![1H-pyrrolo[2,3-f]quinoline](/img/structure/B1497108.png)


![Pyrazolo[1,5-a][1,3,5]triazine-2,4-diol](/img/structure/B1497113.png)

![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B1497115.png)